Tetrapropylammonium bisulfate

Übersicht

Beschreibung

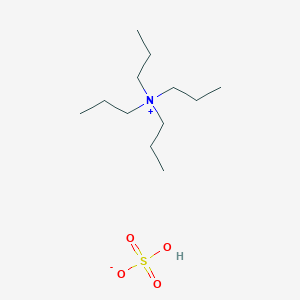

Tetrapropylammonium bisulfate is an ionic compound with the chemical formula (C3H7)4NHSO4. It is commonly used as an ion-pair reagent in chromatography due to its ability to form ion pairs with various analytes, enhancing their separation on reversed-phase high-performance liquid chromatography columns .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrapropylammonium bisulfate can be synthesized by reacting sodium tetra-n-propyl amide with sulfuric acid. The reaction involves adding sulfuric acid to a solution of sodium tetra-n-propyl amide, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrapropylammonium bisulfate primarily undergoes ion-pair formation reactions. It can also participate in substitution reactions where the bisulfate ion can be replaced by other anions.

Common Reagents and Conditions

Ion-Pair Formation: Typically involves the use of this compound in aqueous or organic solvents to form ion pairs with analytes.

Substitution Reactions: Can occur in the presence of strong acids or bases, leading to the replacement of the bisulfate ion with other anions.

Major Products Formed

Ion-Pair Formation: Results in the formation of ion pairs that enhance the separation of analytes in chromatography.

Substitution Reactions: Produces new ionic compounds depending on the substituting anion.

Wissenschaftliche Forschungsanwendungen

Chromatography

Ion-Pair Reagent in HPLC

TPA-BS is widely recognized for its role as an ion-pair reagent in reversed-phase high-performance liquid chromatography (HPLC). It enhances the separation of ionic and highly polar analytes by forming stable ion pairs with them, which improves their retention on the chromatographic column. The unique structure of TPA-BS allows it to effectively interact with a range of analytes, making it particularly useful for:

- Separation of pharmaceutical compounds : TPA-BS is employed to separate active pharmaceutical ingredients (APIs) from impurities and excipients.

- Environmental analysis : It aids in the detection and quantification of pollutants in water samples by enhancing the chromatographic resolution of polar contaminants .

Catalysis

Catalytic Applications

Recent studies have explored the use of TPA-BS as a catalyst in organic synthesis. Its properties enable it to facilitate various chemical reactions under mild conditions:

- Hydrolysis Reactions : TPA-BS has shown effectiveness in catalyzing the hydrolysis of aziridines and epoxides, leading to the formation of alcohols. This reaction occurs without the need for heavy metals, aligning with green chemistry principles .

- Synthesis of β-amino Alcohols : It serves as a catalyst during the synthesis of β-amino alcohols and 1,2-diols, showcasing its versatility in organic transformations .

Case Study 1: Pharmaceutical Analysis

In a study focusing on the separation of APIs from excipients using HPLC, researchers found that incorporating TPA-BS significantly improved resolution and peak shape compared to traditional methods without ion-pair reagents. The study highlighted its potential for routine analysis in pharmaceutical quality control.

Case Study 2: Environmental Monitoring

Another research project utilized TPA-BS for analyzing pesticide residues in water samples. The results indicated that TPA-BS enhanced the chromatographic performance, allowing for lower detection limits and improved accuracy in quantifying contaminants.

Wirkmechanismus

The mechanism by which tetrapropylammonium bisulfate exerts its effects is primarily through ion-pair formation. The tetrapropylammonium cation interacts with the bisulfate anion, forming a stable ion pair. This ion pair can then interact with analytes, enhancing their separation in chromatography. The molecular targets are the analytes being separated, and the pathways involved include the formation and stabilization of ion pairs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tetrapropylammonium hydrogen sulfate

- Tetrabutylammonium bisulfate

- Tetraethylammonium bisulfate

Uniqueness

Tetrapropylammonium bisulfate is unique due to its specific alkyl chain length, which provides optimal balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as an ion-pair reagent compared to similar compounds with shorter or longer alkyl chains .

Biologische Aktivität

Tetrapropylammonium bisulfate (TPA-BS) is an ionic compound with the chemical formula . It is primarily recognized for its role as an ion-pair reagent in chromatography, enhancing the separation of ionic and polar substances. However, its biological activity has garnered interest in various fields, particularly in pharmacology and environmental science.

TPA-BS is synthesized by reacting sodium tetra-n-propyl amide with sulfuric acid. This compound exhibits properties typical of ionic liquids, such as low volatility and high thermal stability, which facilitate its use in various applications, including biological studies . The mechanism of action for TPA-BS primarily involves ion-pair formation, where the tetrapropylammonium cation interacts with the bisulfate anion, forming stable complexes that can influence biological systems.

Biological Activity Overview

The biological activity of TPA-BS can be categorized into several key areas:

- Antimicrobial Properties : Research indicates that TPA-BS exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial membranes and inhibit growth .

- Cell Toxicity : While TPA-BS has beneficial applications, it also poses risks. It is classified as a skin irritant (Category 2) and an eye irritant (Category 2A), suggesting caution in handling due to potential adverse effects on human health.

- Environmental Impact : TPA-BS has been studied for its effects on aquatic organisms. For instance, its toxicity levels have been assessed through bioassays involving species like Daphnia magna and Scenedesmus obliquus, which are important indicators of environmental health .

Antimicrobial Activity

A study examining the antimicrobial properties of TPA-BS demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be effective at concentrations exceeding 500 µM for various bacterial strains. This suggests potential applications in pharmaceutical formulations aimed at combating infections .

Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects of TPA-BS on human cell lines such as HeLa and MCF-7. The effective concentration resulting in a 50% reduction in cell viability (EC50) was observed to be around 500 µM for HeLa cells, indicating a moderate level of cytotoxicity that necessitates further investigation into its safety profile for therapeutic use .

Environmental Toxicity Studies

The environmental implications of TPA-BS have been assessed through ecotoxicological studies. For example, a study reported EC50 values for Daphnia magna at approximately 70 µM, indicating a significant impact on aquatic life even at relatively low concentrations. These findings highlight the need for careful management of TPA-BS usage to mitigate ecological risks .

Data Tables

| Biological Activity | Test Organism | EC50/MIC (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Escherichia coli | >500 | Effective against Gram-negative bacteria |

| Cytotoxicity | HeLa cells | 500 | Moderate cytotoxicity observed |

| Environmental Toxicity | Daphnia magna | 70 | Significant impact on aquatic life |

Eigenschaften

IUPAC Name |

hydrogen sulfate;tetrapropylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJKKOSZCHGEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585012 | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56211-70-2 | |

| Record name | Tetrapropylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.